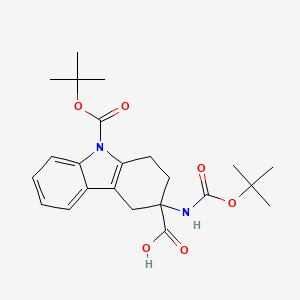

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid

Description

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid (CAS No. 1031927-09-9) is a synthetic intermediate featuring a tetrahydrocarbazole core substituted with two tert-butoxycarbonyl (Boc) protecting groups. Its structure includes a bicyclic carbazole system partially saturated at the 1,2,3,4-positions, with Boc groups at the 3-amino and 9-position nitrogens. The carboxylic acid moiety at the 3-position enhances its utility in peptide coupling reactions, making it a versatile building block in medicinal chemistry for synthesizing pharmacologically active compounds, such as protease inhibitors or kinase modulators .

This compound is strictly intended for research applications, with quality control protocols ensuring high purity for synthetic workflows. Its dual Boc protection strategy offers selective deprotection options, enabling stepwise functionalization in complex molecule assembly .

Properties

IUPAC Name |

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O6/c1-21(2,3)30-19(28)24-23(18(26)27)12-11-17-15(13-23)14-9-7-8-10-16(14)25(17)20(29)31-22(4,5)6/h7-10H,11-13H2,1-6H3,(H,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSXXABCASEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C3=CC=CC=C3N2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107896 | |

| Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031927-09-9 | |

| Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Fischer Indole Synthesis

Cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the tetrahydrocarbazole framework. In the presence of zinc chloride (ZnCl₂) as a catalyst, refluxing in toluene yields 3,3-vinyl dioxo-1,2,4,9-tetrahydrocarbazole-3-ketone with a reported yield of 70–75%. Alternative solvents like ionic liquids (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) improve reaction efficiency, achieving comparable yields at lower temperatures (45–50°C).

Key Data:

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Reflux (110°C) | ZnCl₂ | Toluene | 70–75 |

| 45–50°C | None | EMIMBF₄ | 70–75 |

| Electrochemical | TBAI | MeOH/H₂O | 65 |

Electrochemical Cyclization

Recent advances employ electrochemical methods using tetrabutylammonium iodide (TBAI) in methanol/water mixtures. This green chemistry approach avoids harsh acids but achieves slightly lower yields (65%).

Boc Protection Strategies

Introducing Boc groups to the 3- and 9-amino positions requires sequential protection to avoid side reactions.

Boc Protection of Primary Amines

4-Amino cyclohexanol hydrochloride serves as a model for Boc protection. Reacting with Boc anhydride (Boc₂O) in dichloromethane (DCM) using polyguanidine as a non-volatile base achieves 70–86% yields. Polyguanidine outperforms traditional bases like triethylamine by minimizing side reactions and simplifying purification.

Optimized Protocol:

Sequential Boc Protection for Tetrahydrocarbazole Derivatives

For the target compound, Boc groups are introduced post-cyclization:

-

First Boc Protection: The 9-amino group is protected first using Boc₂O/polyguanidine in DCM.

-

Second Boc Protection: The 3-amino group undergoes protection under identical conditions after intermediate purification.

Challenges:

-

Regioselectivity requires careful monitoring to avoid over-protection.

-

Column chromatography is essential for isolating mono- and di-Boc intermediates.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to remove the Boc protecting groups, typically using reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Trifluoroacetic acid (TFA), hydrogenation catalysts

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically results in the removal of protecting groups, yielding the free amine.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain carbazole derivatives can inhibit the growth of various cancer cell lines. The structure of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid allows for modifications that could enhance its potency against tumors. The compound's ability to interact with cellular pathways involved in cancer proliferation makes it a candidate for further exploration in anticancer drug development .

Neuropharmacology

The compound has potential applications in neuropharmacology, particularly as a dopamine D3 receptor antagonist. Research indicates that derivatives of tetrahydrocarbazole can exhibit antipsychotic-like properties, suggesting that this compound may be useful in developing new treatments for schizophrenia and other neuropsychiatric disorders .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to be transformed into various derivatives through standard organic reactions such as acylation and amination. This versatility makes it a valuable building block in synthetic organic chemistry .

Drug Development

The compound's unique structure allows for modifications that can lead to the development of new pharmaceuticals. Its applications extend to the synthesis of compounds targeting specific biological pathways, enhancing the efficacy and selectivity of therapeutic agents. The ability to easily modify the Boc groups provides chemists with the flexibility needed to tailor compounds for specific biological activities .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Sun et al. (2017) | Investigated carbazole derivatives as potential anticancer agents | Highlighted the importance of structural modifications in enhancing anticancer activity |

| ResearchGate Publication (2023) | Explored dopamine D3 receptor antagonism by carbazole derivatives | Suggested potential use in treating neuropsychiatric disorders |

| PMC9268695 (2022) | Evaluated thiazole-integrated pyridine derivatives for anticancer activity | Provided insights into how similar structural frameworks can lead to effective drugs |

Mechanism of Action

The mechanism of action of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to participate in biochemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS No. | Core Structure | Substituents | Key Applications |

|---|---|---|---|---|

| (R,S)-3-Boc-amino-9-boc-THC-3-COOH | 1031927-09-9 | Tetrahydrocarbazole | 3-Boc-amino, 9-Boc, 3-COOH | Intermediate for kinase inhibitors |

| Boc-D-Tic (Boc-(3R)-THIQ-3-COOH) | Not provided | Tetrahydroisoquinoline | 3-Boc, 3-COOH | Opioid receptor ligands |

| 7-Fluoro-Boc-D-Tic | Not provided | Tetrahydroisoquinoline | 3-Boc, 7-fluoro, 3-COOH | Anticancer agent precursors |

| 6-Chloro-THC derivatives (Patent Example) | Not provided | Tetrahydrocarbazole | 6-chloro, 9-carbonylphenylacetamide | Antidepressant candidates |

Core Structure Variations

- Tetrahydrocarbazole vs. Tetrahydroisoquinoline: The target compound’s tetrahydrocarbazole core (evident in Figure 1 from ) provides a planar aromatic system distinct from the tetrahydroisoquinoline (THIQ) scaffold in Boc-D-Tic derivatives. This difference influences π-π stacking interactions in drug-receptor binding .

- Substituent Effects : Dual Boc groups in the target compound enhance steric protection of amine functionalities compared to single-Boc analogs like Boc-D-Tic. This design reduces undesired side reactions during multi-step syntheses .

Pharmacological Relevance

Boc Protection Strategies

- The target compound’s dual Boc groups require sequential deprotection under acidic conditions (e.g., trifluoroacetic acid or HCl), whereas single-Boc analogs like Boc-D-Tic allow simpler one-step deprotection .

- Coupling reactions with amines (e.g., ’s Scheme 4) are comparable across analogs, but the target’s steric bulk may necessitate optimized coupling reagents (e.g., HATU vs. EDC) .

Purity and Stability

- Quality control protocols for the target compound emphasize HPLC and NMR validation (), similar to intermediates like Boc-D-Tic. However, its dual Boc groups may confer greater stability during long-term storage compared to mono-Boc analogs prone to partial degradation .

Biological Activity

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid (CAS: 1031927-09-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, supported by relevant studies and data.

- Molecular Formula : C23H30N2O6

- Molar Mass : 430.4941 g/mol

- Purity : Typically >95% in commercial samples .

Synthesis

The synthesis of this compound involves multi-step organic reactions. A notable method includes the use of Boc (tert-butoxycarbonyl) protection strategies to enhance stability and solubility during the synthesis process. The compound is often synthesized as part of larger studies focusing on heterocyclic compounds due to its structural complexity and potential for biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the carbazole structure. For instance, derivatives of carbazole have shown promising results in inhibiting various cancer cell lines. Specifically, this compound has been investigated for its potential to induce apoptosis in cancer cells through modulation of cell cycle regulators .

Neuroprotective Effects

Research indicates that carbazole derivatives may exhibit neuroprotective effects. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These effects are believed to be mediated through pathways involving neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes linked to various diseases. For example, studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression. The structure's ability to mimic substrates or transition states is crucial for its inhibitory activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that a derivative of this compound exhibited significant cytotoxicity against A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The IC50 value was determined to be approximately 10 µM .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, a related compound demonstrated protective effects against glutamate-induced toxicity in neuronal cultures. The study measured cell viability using MTT assays and found that treatment with the compound increased cell survival rates significantly compared to untreated controls .

Data Summary Table

Q & A

Basic Question: What are the optimal synthetic routes for preparing (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves sequential Boc protection of the amino and carbazole nitrogen groups. A validated approach includes:

- Step 1: Coupling of Boc-protected intermediates (e.g., Boc-D-Tic derivatives) with activated carboxylic acids using reagents like HATU or EDCI in dichloromethane or DMF .

- Step 2: Deprotection under controlled acidic conditions (e.g., trifluoroacetic acid in DCM or aqueous methanolic HCl) to remove Boc groups selectively .

- Step 3: Purification via flash chromatography or preparative HPLC to isolate enantiomers. Key challenges include avoiding racemization during deprotection; maintaining anhydrous conditions is critical.

Advanced Question: How can stereochemical integrity be preserved during the synthesis of Boc-protected tetrahydrocarbazole derivatives?

Methodological Answer:

Stereochemical control requires:

- Chiral Auxiliaries: Use of enantiomerically pure starting materials (e.g., Boc-(3R)-Tic derivatives) to guide asymmetric induction .

- Reaction Monitoring: Employ chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) during coupling and deprotection steps.

- Temperature Control: Conduct reactions at low temperatures (−20°C to 0°C) to minimize epimerization, especially during Boc deprotection with TFA .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR to confirm Boc group integration and carbazole ring proton environments. Rotameric splitting in Boc-protected amines may complicate spectra; use DMSO-d6 to stabilize conformers .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ for C17H20N2O4: 316.35) .

- HPLC Purity Assessment: Reverse-phase C18 columns with UV detection at 254 nm to ensure >95% purity .

Advanced Question: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

Unexpected splitting in NMR often arises from:

- Rotameric Equilibria: Boc groups can adopt multiple conformations. Use variable-temperature NMR (VT-NMR) to coalesce signals or 2D-COSY to assign peaks .

- Impurity Interference: Cross-validate with LC-MS to rule out byproducts (e.g., incomplete Boc deprotection or oxidation products) .

- Solvent Effects: Test in multiple solvents (CDCl3 vs. DMSO-d6) to distinguish solvent-induced shifts from structural anomalies .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Dry, Inert Atmosphere: Store under argon or nitrogen at −20°C in sealed, desiccated containers to prevent hydrolysis of Boc groups .

- Avoid Prolonged Solution Storage: Prepare fresh solutions in anhydrous DMF or DCM; discard after 48 hours to prevent degradation .

Advanced Question: How can degradation pathways of this compound under acidic conditions be systematically studied?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to HCl (0.1–1 M) or TFA (10–50% v/v) at 25–40°C. Monitor via:

- Mechanistic Probes: Use isotopic labeling (e.g., 15N-Boc) to trace cleavage sites via MS/MS fragmentation .

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorescence-based substrates.

- Cellular Uptake Studies: Use fluorescently tagged analogs (e.g., FITC conjugates) to evaluate permeability in Caco-2 or HEK293 cells .

- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Question: How can structure-activity relationships (SAR) be explored for carbazole analogs?

Methodological Answer:

- Scaffold Diversification: Synthesize analogs with variations in Boc group positioning (e.g., 7-fluoro or 9-methyl substitutions) .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., β-carboline-binding enzymes) .

- Pharmacophore Mapping: Use QSAR models to correlate substituent electronegativity or steric bulk with bioactivity .

Basic Question: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze compound batches via HPLC and elemental analysis to confirm consistency .

- Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across labs .

Advanced Question: What strategies mitigate interference from impurities in biological assays?

Methodological Answer:

- Affinity Purification: Use immobilized metal (Ni-NTA) or antibody-based columns to isolate target-bound compounds .

- Counter-Screening: Test impurities (e.g., de-Boc byproducts) in parallel to identify off-target effects .

- Dose-Response Curves: Establish linearity in activity across concentrations to distinguish true dose dependency from artifactual signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.